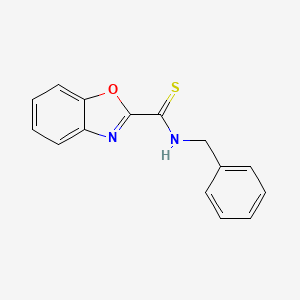
2-(9H-fluoren-9-yl)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-fluoren-9-yl)butanedioic acid is a chemical compound that features a fluorenyl group attached to a butanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)butanedioic acid typically involves the reaction of fluorenyl derivatives with butanedioic acid precursors. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and may or may not require a base catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. This would include the use of bulk reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-fluoren-9-yl)butanedioic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to fluorenone derivatives.
Reduction: Formation of fluorenol derivatives.
Substitution: Introduction of different functional groups at the fluorenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include fluorenone, fluorenol, and various substituted fluorenyl derivatives .
Applications De Recherche Scientifique
2-(9H-fluoren-9-yl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 2-(9H-fluoren-9-yl)butanedioic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include enzymatic oxidation and reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone: An oxidized derivative of fluorene.
Fluorenol: A reduced derivative of fluorene.
Fluorenylmethoxycarbonyl (Fmoc) derivatives: Used in peptide synthesis .
Uniqueness
2-(9H-fluoren-9-yl)butanedioic acid is unique due to its combination of a fluorenyl group with a butanedioic acid moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
93322-14-6 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-yl)butanedioic acid |
InChI |
InChI=1S/C17H14O4/c18-15(19)9-14(17(20)21)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8,14,16H,9H2,(H,18,19)(H,20,21) |
Clé InChI |
HGTCLOVEROWTJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)



![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)





![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)

